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Compound of Interest

Compound Name: 3-(Piperidin-3-yl)propanoic acid

Cat. No.: B154938 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for isomers of

piperidinyl propanoic acid. Despite a thorough search of available scientific literature and

databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 3-(Piperidin-3-yl)propanoic acid could not be located. This

document therefore presents the available data for the closely related isomers, 3-(Piperidin-1-

yl)propanoic acid and 3-(Piperidin-4-yl)propanoic acid, to serve as a comparative reference.

Summary of Spectroscopic Data
The following tables summarize the available spectroscopic data for the 1- and 4-isomers of

piperidinyl propanoic acid.

Table 1: Mass Spectrometry Data
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Compound Molecular Formula Molecular Weight
Mass Spectrometry
Data

3-(Piperidin-1-

yl)propanoic acid
C₈H₁₅NO₂ 157.21 g/mol

Data available through

NIST Mass

Spectrometry Data

Center.

3-(Piperidin-4-

yl)propanoic acid
C₈H₁₅NO₂ 157.21 g/mol Not explicitly found.

Table 2: Infrared (IR) Spectroscopy Data

Compound Key IR Absorptions Source

3-(Piperidin-1-yl)propanoic

acid
ATR-IR spectra available. Aldrich

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound NMR Data Source

3-(Piperidin-1-yl)propanoic

acid hydrochloride
¹H NMR spectra available. Chemical Block, Russia

Experimental Protocols
Detailed experimental protocols for the acquisition of the referenced data were not available in

the public domain. However, the following provides a general methodology for the

spectroscopic analysis of compounds such as piperidinyl propanoic acid derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of the analyte (typically 1-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
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Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically

operating at a frequency of 300 MHz or higher for ¹H. Key parameters include the number of

scans, relaxation delay, and pulse sequence.

Data Analysis: The chemical shifts (δ) in parts per million (ppm), signal multiplicity (singlet,

doublet, triplet, etc.), coupling constants (J) in Hertz (Hz), and integration values are

analyzed to elucidate the molecular structure.

2. Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is

commonly used, where the sample is placed directly on the crystal. Alternatively, a KBr pellet

can be prepared. Liquid samples can be analyzed as a thin film between salt plates.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹).

Data Analysis: The frequencies of absorption bands are correlated with the presence of

specific functional groups within the molecule.

3. Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

often via Gas Chromatography (GC) or Liquid Chromatography (LC), and then ionized using

techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at

different m/z values. The molecular ion peak provides the molecular weight, and the

fragmentation pattern offers clues to the structure of the molecule.

Visualizations
Logical Relationship of Isomers
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The following diagram illustrates the structural relationship between the three isomers of 3-

(piperidinyl)propanoic acid.

Structural Isomers of 3-(Piperidinyl)propanoic Acid

Piperidinyl Propanoic Acid

3-(Piperidin-1-yl)propanoic acid

3-(Piperidin-3-yl)propanoic acid
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Isomers

3-(Piperidin-4-yl)propanoic acid

Isomers
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Caption: Isomeric relationship of piperidinyl propanoic acids.

General Experimental Workflow for Spectroscopic Analysis

This diagram outlines a typical workflow for the characterization of a chemical compound using

spectroscopic methods.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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